molecular formula C17H18ClNOS B14594143 3-(Benzylsulfanyl)-2-chloro-2-methyl-N-phenylpropanamide CAS No. 61350-96-7

3-(Benzylsulfanyl)-2-chloro-2-methyl-N-phenylpropanamide

Katalognummer: B14594143
CAS-Nummer: 61350-96-7
Molekulargewicht: 319.8 g/mol
InChI-Schlüssel: ISKMXTKNAHQVBF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Benzylsulfanyl)-2-chloro-2-methyl-N-phenylpropanamide is an organic compound that features a benzylsulfanyl group, a chloro group, and a phenylpropanamide structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzylsulfanyl)-2-chloro-2-methyl-N-phenylpropanamide typically involves the reaction of benzyl mercaptan with a suitable chloroalkyl amide precursor. One common method involves the nucleophilic substitution reaction where benzyl mercaptan reacts with 2-chloro-2-methyl-N-phenylpropanamide under basic conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process would be optimized for yield and purity, often involving the use of continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Benzylsulfanyl)-2-chloro-2-methyl-N-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: The corresponding hydrocarbon.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-(Benzylsulfanyl)-2-chloro-2-methyl-N-phenylpropanamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(Benzylsulfanyl)-2-chloro-2-methyl-N-phenylpropanamide involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The chloro group can participate in electrophilic reactions, while the amide group can form hydrogen bonds with biological molecules, influencing their function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(Benzylsulfanyl)-2-chloro-2-methyl-N-phenylpropanamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry.

Eigenschaften

CAS-Nummer

61350-96-7

Molekularformel

C17H18ClNOS

Molekulargewicht

319.8 g/mol

IUPAC-Name

3-benzylsulfanyl-2-chloro-2-methyl-N-phenylpropanamide

InChI

InChI=1S/C17H18ClNOS/c1-17(18,13-21-12-14-8-4-2-5-9-14)16(20)19-15-10-6-3-7-11-15/h2-11H,12-13H2,1H3,(H,19,20)

InChI-Schlüssel

ISKMXTKNAHQVBF-UHFFFAOYSA-N

Kanonische SMILES

CC(CSCC1=CC=CC=C1)(C(=O)NC2=CC=CC=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.